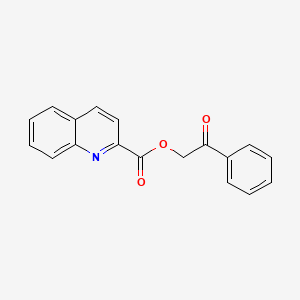

2-Oxo-2-phenylethyl quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2-phenylethyl quinoline-2-carboxylate is a chemical compound with the molecular formula C18H13NO3 . It is a versatile compound with diverse applications in scientific research.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates were synthesized by reacting 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H13NO3 . More detailed structural analysis may be found in specific scientific publications or databases .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds are complex and can vary based on the specific conditions and reactants used. For example, 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates were synthesized by reacting 3-formyl-2-selenoquinolines with diethyl malonate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques. The compound has a molecular weight of 291.301 Da .科学的研究の応用

Synthesis and Chemical Reactions

Quinoline-2-carboxylates, including compounds related to 2-Oxo-2-phenylethyl quinoline-2-carboxylate, are pivotal in synthesizing biologically active molecules and as ligands in metal-catalyzed reactions. Gabrielli et al. (2016) developed a one-pot protocol for synthesizing this class of derivatives, demonstrating the versatility and efficiency of new synthetic approaches in creating functionalized quinoline derivatives with significant yields (Gabrielli et al., 2016). Similarly, the catalytic potential of oxalic acid in the Friedländer synthesis of quinolines, as explored by Dabiri et al. (2007), underscores the importance of cost-effective and environmentally benign catalysts in synthesizing quinoline derivatives (Dabiri et al., 2007).

Material Science Applications

Quinoline derivatives have been investigated for their photovoltaic properties, indicating their potential in organic–inorganic photodiode fabrication. Zeyada et al. (2016) studied quinoline derivatives' electrical and photovoltaic properties, demonstrating their suitability as photodiodes, a crucial step towards developing new materials for energy conversion (Zeyada et al., 2016).

Biological and Pharmaceutical Research

Quinoline-based compounds are extensively explored for their biological activities, including anticancer properties. Solomon and Lee (2011) highlighted quinoline's role as a "privileged scaffold" in cancer drug discovery, emphasizing its synthetic versatility and the ability to generate structurally diverse derivatives with potential anticancer activities (Solomon & Lee, 2011). This underscores the compound's significance in developing new therapeutic agents.

特性

IUPAC Name |

phenacyl quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-17(14-7-2-1-3-8-14)12-22-18(21)16-11-10-13-6-4-5-9-15(13)19-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOCRJTZZAPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331463 |

Source

|

| Record name | phenacyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

508231-63-8 |

Source

|

| Record name | phenacyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)

![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)